4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride
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Overview
Description
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H18ClNO2S and a molecular weight of 215.7413 . This compound is known for its unique structural features, which include a methanesulfonyl group and a dimethylbutan-1-amine backbone. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride typically involves the reaction of 3,3-dimethylbutan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride: Similar structure but with different positional isomers.
Methanesulfonyl derivatives: Compounds with similar functional groups but different backbones.
Uniqueness
4-methanesulfonyl-3,3-dimethylbutan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of a methanesulfonyl group and a dimethylbutan-1-amine backbone makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3,3-dimethyl-4-methylsulfonylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S.ClH/c1-7(2,4-5-8)6-11(3,9)10;/h4-6,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOURGSVNMZVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)CS(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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